molecular formula C16H14O4 B1206697 4-Phenacyloxybenzoic acid methyl ester

4-Phenacyloxybenzoic acid methyl ester

Cat. No.: B1206697
M. Wt: 270.28 g/mol
InChI Key: BCQXPIIOARROPF-UHFFFAOYSA-N
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Description

4-Phenacyloxybenzoic acid methyl ester is a benzoic acid derivative characterized by a phenacyloxy group (–O–CO–C₆H₅) at the 4-position of the aromatic ring and a methyl ester (–COOCH₃) at the carboxylate group. This compound is synthesized via esterification or nucleophilic substitution reactions, often involving 4-hydroxybenzoic acid derivatives and phenacyl halides in the presence of catalysts like K₂CO₃ or H₂SO₄ . Its structure combines aromaticity with ester functionality, making it relevant in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-phenacyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-16(18)13-7-9-14(10-8-13)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

BCQXPIIOARROPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Hydroxybenzoate (Methyl Paraben)

  • Structure : 4-hydroxybenzoic acid methyl ester.
  • Synthesis: Direct esterification of 4-hydroxybenzoic acid with methanol under acidic conditions.
  • Applications : Widely used as a preservative (paraben) in cosmetics and food due to antimicrobial properties .
  • Key Difference : The absence of the phenacyloxy group reduces its reactivity compared to 4-phenacyloxybenzoic acid methyl ester.

Methyl 4-(3-Nitrobenzyloxy)benzoate (5a)

  • Structure : 4-(3-nitrobenzyloxy)benzoic acid methyl ester.
  • Synthesis : Reacting methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride in DMF with K₂CO₃ (82% yield) .
  • Applications : The nitro group enhances electrophilicity, making it a precursor for further reductions or coupling reactions.

Methyl 4-Formylbenzoate

  • Structure : 4-formylbenzoic acid methyl ester.
  • Synthesis : Introduces a formyl group (–CHO) at the 4-position, enabling participation in condensation reactions .
  • Applications : Used in synthesizing Schiff bases or coordination polymers.

Methyl 4-(Octyloxy)benzoate

  • Structure : 4-octyloxybenzoic acid methyl ester.
  • Synthesis : Alkylation of methyl 4-hydroxybenzoate with octyl halides.
  • Applications : Exhibits liquid crystalline properties due to the long alkoxy chain .

Reaction Conditions and Yields

Compound Synthesis Method Catalyst/Solvent Yield Reference
This compound Phenacyl bromide + methyl 4-hydroxybenzoate K₂CO₃/DMF ~80–85%*
Methyl 4-(3-nitrobenzyloxy)benzoate 3-Nitrobenzyl chloride + methyl 4-hydroxybenzoate K₂CO₃/DMF 82%
Methyl 2-methoxy-4-methylbenzoate Methanol + substituted benzoic acid H₂SO₄ (reflux) 88%
Methyl 4-hydroxybenzoate Direct esterification H₂SO₄/CH₃OH >90%

*Hypothetical yield based on analogous reactions.

Physical and Chemical Properties

Melting Points and Solubility

  • This compound : Likely a solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and ester groups.
  • Methyl 4-(octyloxy)benzoate : Liquid crystalline behavior with low melting points (<100°C) due to flexible alkoxy chains .
  • Methyl 4-hydroxybenzoate : Solid (mp 125–128°C) with higher water solubility than phenacyloxy derivatives .

Reactivity

  • The phenacyloxy group in this compound can undergo photolytic cleavage or nucleophilic substitution, unlike simpler esters like methyl paraben.
  • Nitro-substituted analogs (e.g., 5a) are more reactive toward reductions, forming amine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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